

# A Technical Guide to the Cellular Pathways Modulated by Ricolinostat (ACY-1215)

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## Compound of Interest

Compound Name: *Ricolinostat*

Cat. No.: *B612168*

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Ricolinostat** (also known as ACY-1215) is a first-in-class, orally bioavailable, selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicity, **Ricolinostat**'s selectivity for the cytoplasmic enzyme HDAC6 offers a more targeted therapeutic approach with a potentially improved safety profile.[1][3][4] Its primary mechanism involves the disruption of crucial cellular processes for protein homeostasis, leading to cytotoxic effects in cancer cells, particularly in hematological malignancies like multiple myeloma and lymphoma.[5][6] This document provides a comprehensive overview of the core cellular pathways modulated by **Ricolinostat**, presents quantitative data on its activity, details key experimental protocols for its evaluation, and visualizes the involved biological processes.

## Core Mechanism of Action: Selective HDAC6 Inhibition

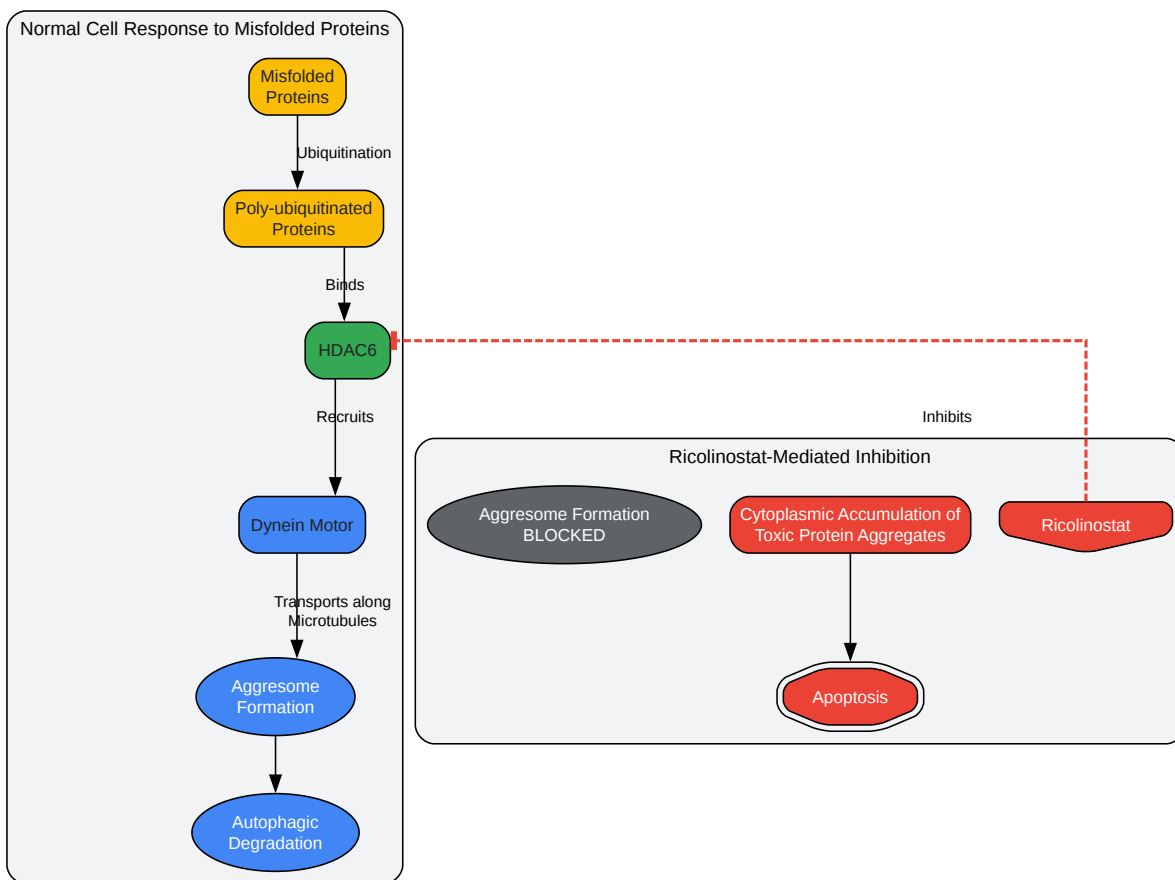
**Ricolinostat** is a potent and highly selective inhibitor of the class IIb HDAC, HDAC6.[7][8] Its selectivity is a key feature, demonstrating significantly less activity against class I HDACs (HDAC1, 2, 3), which are primarily nuclear and involved in histone deacetylation and gene expression.[7][8][9] HDAC6 is predominantly located in the cytoplasm and has several non-histone substrates, most notably  $\alpha$ -tubulin and the chaperone protein Hsp90.[1][4][6] By

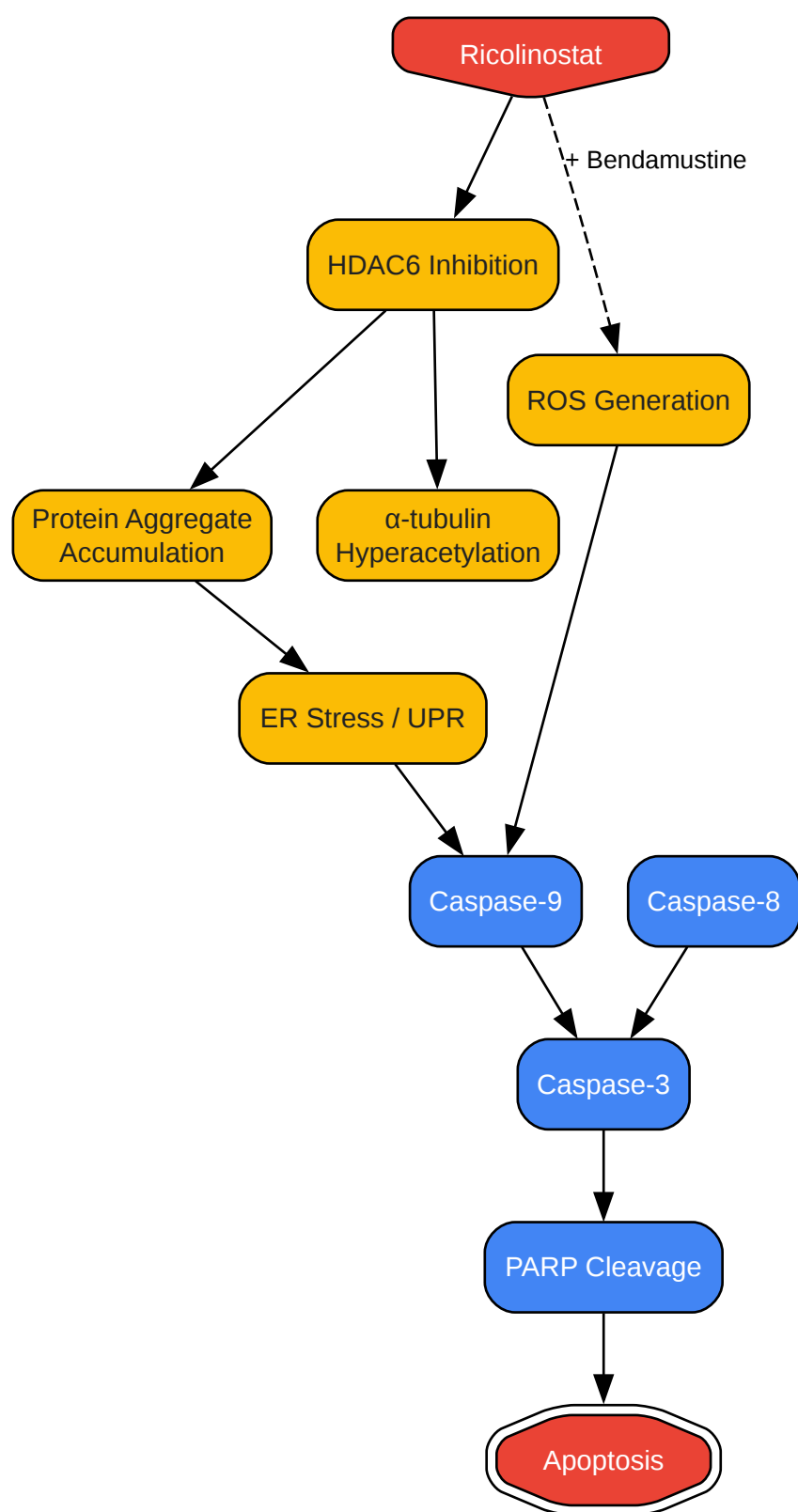
inhibiting HDAC6, **Ricolinostat** induces hyperacetylation of these substrates, triggering a cascade of downstream cellular events.

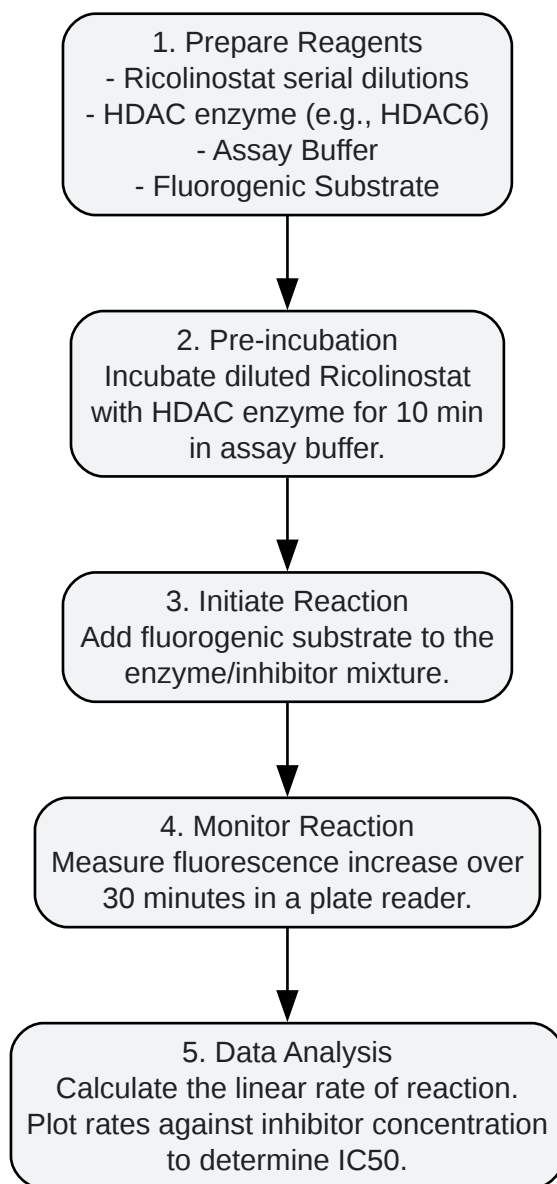
## The Aggresome Pathway and Disruption of Protein Homeostasis

Cancer cells, especially those like multiple myeloma, are characterized by high rates of protein synthesis and are exquisitely sensitive to proteotoxic stress.<sup>[3]</sup> When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, cells rely on an alternative pathway involving the sequestration of misfolded, polyubiquitinated proteins into a perinuclear inclusion body called the aggresome.<sup>[3][10]</sup>

HDAC6 is a critical mediator of this process. It binds to polyubiquitinated proteins and facilitates their transport along microtubule tracks to the aggresome, a process dependent on the dynein motor complex.<sup>[3][4][10]</sup> **Ricolinostat**'s inhibition of HDAC6 disrupts this salvage pathway.<sup>[1][11]</sup> This leads to the accumulation of toxic, misfolded protein aggregates throughout the cytoplasm, which cannot be effectively cleared.<sup>[1][2]</sup> This mechanism is the basis for the strong synergy observed between **Ricolinostat** and proteasome inhibitors (e.g., bortezomib, carfilzomib), as the combination effectively blocks both major routes of aberrant protein disposal, leading to enhanced cancer cell death.<sup>[3][11][12]</sup>







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Address: 3281 E Guasti Rd

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